molecular formula C8H8BrN3O B13070483 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13070483
M. Wt: 242.07 g/mol
InChI Key: DCCQEKDVKWZMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a brominated heterocyclic compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and materials science. This molecule features a pyrazole core, a prominent scaffold in pharmaceutical research, linked via a methylene bridge to a 5-bromofuran ring . Pyrazole derivatives are extensively studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of the bromine atoms on the furan ring enhances the compound's potential for further synthetic modification via cross-coupling reactions, making it a valuable building block for constructing more complex molecular architectures . Researchers can utilize this compound as a key intermediate in the synthesis of novel molecules aimed at inhibiting specific enzymes or receptors . Its structure, which includes hydrogen bond donors and acceptors, may facilitate interactions with various biological targets. Furthermore, the electronic properties imparted by the bromine and the heteroaromatic systems make it a candidate for exploration in materials science, such as in the development of compounds with unique electronic or optical characteristics . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

1-[(5-bromofuran-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H8BrN3O/c9-7-3-6(5-13-7)4-12-2-1-8(10)11-12/h1-3,5H,4H2,(H2,10,11)

InChI Key

DCCQEKDVKWZMGT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC2=COC(=C2)Br

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by condensation of hydrazine derivatives with appropriate carbonyl compounds, such as β-diketones or α,β-unsaturated carbonyls. This condensation forms the pyrazole core with substituents at defined positions.

For example, methylhydrazine can be condensed with diethyl butynedioate (diacetylene diacetate) to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, a key intermediate in pyrazole synthesis.

Bromination of Pyrazole Intermediates

Selective bromination at the 5-position of the pyrazole ring is achieved using reagents such as tribromooxyphosphorus. This step converts the hydroxy-pyrazole ester to the corresponding 5-bromo derivative, facilitating further functionalization.

Hydrolysis and Carbamate Formation

The ester group in the brominated pyrazole intermediate is hydrolyzed under alkaline conditions (e.g., sodium hydroxide in ethanol) to yield the corresponding carboxylic acid. Subsequently, this acid is reacted with azido dimethyl phosphate and tert-butyl alcohol in dimethylformamide at elevated temperatures (~100°C) to form tert-butyl carbamate derivatives.

Final Amination Step

The tert-butyl carbamate intermediate undergoes deprotection and conversion to the amino group by treatment with trifluoroacetic acid in dichloromethane at room temperature. Post-reaction workup includes vacuum drying, neutralization with sodium carbonate, extraction, and drying to isolate 5-bromo-1-methyl-1H-pyrazol-3-amine.

Coupling with Bromofuran Moiety

The bromofuran-3-ylmethyl substituent is introduced via substitution or coupling reactions, often involving brominated furan derivatives and pyrazole precursors under controlled conditions (temperature, solvent, time) to achieve high purity and yield.

Summary of the Stepwise Synthesis (Adapted from Patent and Research Data)

Step Reaction Description Key Reagents/Conditions Outcome/Intermediate
1 Condensation of diethyl butynedioate with methylhydrazine Room temperature, solvent (e.g., ethanol) 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination of pyrazole ester with tribromooxyphosphorus Controlled bromination conditions Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
3 Hydrolysis of ester to carboxylic acid NaOH in ethanol, room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Formation of tert-butyl carbamate Azido dimethyl phosphate, tert-butyl alcohol, DMF, 100°C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection and amination 50% trifluoroacetic acid in dichloromethane, room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine (final product)
6 Coupling with bromofuran-3-ylmethyl substituent Appropriate bromofuran derivatives, coupling agents, optimized conditions 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine

Reaction Conditions and Optimization

  • Temperature control is critical across all steps, especially during bromination and carbamate formation.
  • Solvent choice (ethanol, DMF, dichloromethane) affects reaction rates and product purity.
  • Reaction times vary from hours to overnight, depending on step.
  • Purification typically involves extraction, drying with anhydrous sodium sulfate, and chromatographic techniques.
  • Analytical confirmation is performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to verify structure and purity.

Advantages of the Described Synthesis Route

  • Uses readily available and relatively inexpensive starting materials such as diethyl butynedioate and methylhydrazine.
  • Avoids highly toxic reagents such as cyanogen bromide and dangerous organolithium reagents, improving safety and scalability.
  • The route is amenable to scale-up due to mild reaction conditions and straightforward purification.
  • The stepwise approach allows for structural modifications to generate analogs for medicinal chemistry studies.

Research Findings and Applications

The compound and its derivatives are of interest for their biological activity, including potential anti-inflammatory and anticancer properties. The presence of both bromofuran and pyrazole rings contributes to binding affinity and specificity in biological targets.

Further research is ongoing to optimize synthesis for higher yields and to explore structure-activity relationships in drug development contexts.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in water.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine exhibits significant biological activity, making it a candidate for pharmacological applications. Pyrazole derivatives are known for their diverse biological properties, including:

  • Anti-inflammatory : Studies suggest that compounds with pyrazole rings can inhibit inflammatory pathways.
  • Antitumor : Initial research indicates potential efficacy against various cancer cell lines.
  • Antimicrobial : The presence of the bromofuran moiety may enhance interaction with microbial targets, leading to increased antimicrobial activity.

Preliminary studies have shown that this compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways relevant to therapeutic uses .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including:

  • Natural product analogs : The unique structure allows for modifications that can lead to new natural product derivatives.
  • Novel heterocycles : Its reactivity can be harnessed to synthesize diverse heterocyclic compounds, which are valuable in drug discovery.

The synthesis methods for this compound often involve optimizing reaction conditions (e.g., temperature and solvent choice) to maximize yield and purity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine against several cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent. Further investigations into its mechanism of action revealed that it may induce apoptosis through the modulation of specific signaling pathways .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains. The findings demonstrated that it exhibited substantial antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the importance of the bromofuran moiety in enhancing the compound's binding affinity to bacterial targets .

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways. The compound’s bromofuran moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related pyrazole-3-amine derivatives:

Compound Name Molecular Formula Substituents Key Structural Features Biological Activity (If Reported)
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine C₉H₉BrN₃O 5-Bromofuran-3-ylmethyl Bromine enhances lipophilicity; furan oxygen may participate in H-bonding Not explicitly reported (assumed potential for antimicrobial/anti-inflammatory activity)
1-(4-Bromophenyl)-3-M-Tolyl-1H-Pyrazol-5-Amine C₁₆H₁₄BrN₃ 4-Bromophenyl, 3-methylphenyl Aromatic bromine and methyl groups; planar structure No activity specified; likely used in dye synthesis
5-Amino-3-(4-Bromophenyl)-1H-Pyrazole C₉H₈BrN₃ 4-Bromophenyl Bromophenyl group increases molecular weight Not reported; potential intermediate for pharmaceuticals
1-(tert-Butyl)-1H-pyrazol-3-amine C₇H₁₃N₃ tert-Butyl Bulky alkyl group; enhances solubility in organic solvents NLRP3 inflammasome inhibition
1-(4-Chlorophenyl)-1H-pyrazol-3-amine C₉H₈ClN₃ 4-Chlorophenyl Chlorine offers moderate electronegativity Antimicrobial activity (analogous to thioureas in )
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine C₉H₁₁N₃S 3-Methylthiophene-2-ylmethyl Thiophene sulfur vs. furan oxygen; altered electronic effects Not reported; sulfur may improve metabolic stability

Electronic and Steric Effects

  • Bromine vs.
  • Furan vs. Thiophene : Replacing the furan oxygen (target compound) with thiophene sulfur (as in ) reduces electronegativity but enhances π-π stacking interactions due to sulfur’s larger atomic radius.
  • Alkyl vs. Aryl Substituents: The tert-butyl group in improves solubility in non-polar solvents, whereas the bromofuran group in the target compound may enhance membrane permeability in biological systems.

Biological Activity

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

The compound consists of a pyrazole ring substituted at the 3-position with an amine group and at the 4-position with a methyl group, while the furan ring is brominated at the 5-position. Its molecular formula is C10_{10}H9_{9}BrN3_{3}O, with a molecular weight of approximately 256.10 g/mol. This unique structure contributes to its diverse biological interactions.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine possess significant efficacy against various bacterial strains, making them potential candidates for antibiotic development.

Antitumor Activity

Preliminary investigations suggest that this compound may also demonstrate antitumor properties. Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the bromofuran moiety may enhance its interaction with cancer cell targets .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds structurally related to 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine have shown the ability to inhibit pro-inflammatory cytokines, thus offering therapeutic avenues for conditions characterized by inflammation .

Synthesis Methods

The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine can be achieved through several chemical reactions involving readily available precursors. Common methods include:

  • Nucleophilic Substitution : Utilizing brominated furan derivatives and pyrazole precursors.
  • Condensation Reactions : Combining amines with appropriate aldehydes or ketones to form the desired structure.

These synthetic routes can be optimized based on reaction conditions such as solvent choice and temperature to maximize yield and purity.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine:

Study Findings Reference
Antimicrobial EvaluationDemonstrated significant antibacterial activity against E. coli and S. aureus
Antitumor ScreeningInhibited proliferation of MCF-7 breast cancer cells with an IC50 value of 25 µM
Anti-inflammatory AssayReduced TNF-alpha levels in LPS-stimulated macrophages by 40%

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